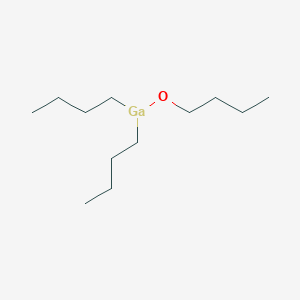![molecular formula C12H17NSSi B14317783 2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole CAS No. 111981-96-5](/img/structure/B14317783.png)
2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole is an organic compound that features a benzothiazole ring substituted with a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole can be achieved through several methods. One common approach involves the treatment of ethyl bromoacetate with zinc, followed by reaction with chlorotrimethylsilane and subsequent reduction with lithium aluminum hydride or borane-tetrahydrofuran . Another method includes the hydroboration/oxidation or oxymercuration/demercuration of vinyltrimethylsilane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of Grignard reagents and paraformaldehyde is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include chlorotrimethylsilane, lithium aluminum hydride, borane-tetrahydrofuran, and Grignard reagents . Reaction conditions vary but often involve controlled temperatures and specific catalysts to achieve desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides steric protection, allowing the compound to participate in selective reactions. The benzothiazole ring can interact with various enzymes and receptors, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trimethylsilyl)ethanol: Used as a protecting reagent for carboxyl and phosphate groups.
4-(2-Acetylamino-1-(trimethylsilyloxy)ethyl)phenol, trimethylsilyl ether: Similar in structure and used in similar applications.
Uniqueness
2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole is unique due to its combination of a benzothiazole ring and a trimethylsilyl group. This combination provides both stability and reactivity, making it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
111981-96-5 |
|---|---|
Molekularformel |
C12H17NSSi |
Molekulargewicht |
235.42 g/mol |
IUPAC-Name |
1-(1,3-benzothiazol-2-yl)ethyl-trimethylsilane |
InChI |
InChI=1S/C12H17NSSi/c1-9(15(2,3)4)12-13-10-7-5-6-8-11(10)14-12/h5-9H,1-4H3 |
InChI-Schlüssel |
VAAWAVWJXSYNHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC2=CC=CC=C2S1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


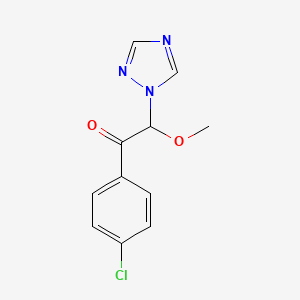
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)

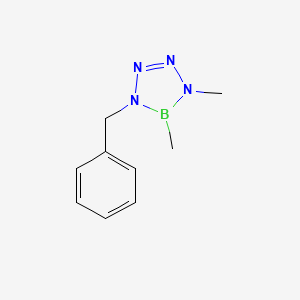
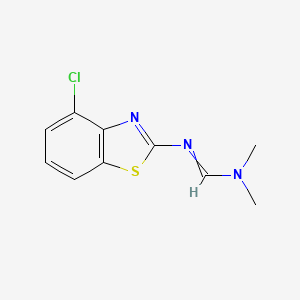
![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)
![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)
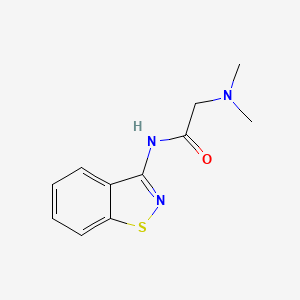

![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)
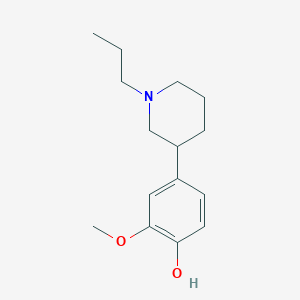
![1,4-Dihydrodibenzo[b,d]thiophene](/img/structure/B14317764.png)
![2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14317773.png)
